molecular formula C21H29NO3·HCl B195873 Trimethoxy Dobutamine Hydrochloride CAS No. 51062-14-7

Trimethoxy Dobutamine Hydrochloride

Cat. No.: B195873
CAS No.: 51062-14-7
M. Wt: 379.9 g/mol
InChI Key: LNDHIIVUCMAZNW-UHFFFAOYSA-N
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Description

Trimethoxy Dobutamine Hydrochloride is also known as N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-methoxy-α-methylbenzenepropanamine Hydrochloride. It has a molecular weight of 379.92 and a molecular formula of C21H29NO3•HCl .

Scientific Research Applications

  • Cardiovascular Effects :

    • Dopamine and Dobutamine, both catecholamines, have been studied for their effects on cardiovascular health. Dobutamine, in particular, is known for its minimal direct vascular effects relative to its inotropic activity and less chronotropic and arrhythmogenic properties than other catecholamines used in low output cardiac failure treatment (Loeb & Bredakis, 1977).
  • Hemodynamic and Renal Effects :

    • Studies have compared the hemodynamic effects of dopexamine hydrochloride and dobutamine. Both drugs showed significant increases in cardiac index and stroke volume index in patients with severe, stable, chronic congestive heart failure (Baumann, Felix, & Filcek, 1990).
  • Impact on Hepatosplanchnic Function :

    • Enoximone, in contrast to dobutamine, has been found to improve hepatosplanchnic function in fluid-optimized septic shock patients. This indicates a potentially favorable role for enoximone over dobutamine in certain high-risk patient populations (Kern et al., 2001).
  • Effect on Cardiac Output and Arrhythmias :

    • Dobutamine has been compared with other drugs like dopamine and nesiritide in terms of their effects on cardiac output and arrhythmias. Dobutamine significantly increased the mean number of ventricular tachycardia events per 24 hours, suggesting some potential risks associated with its use in patients with decompensated congestive heart failure (Burger et al., 2002).
  • Applications in Pharmacological and Hemodynamic Studies :

    • The drug's pharmacologic and hemodynamic effects have been extensively studied in various settings, including in patients undergoing surgery and in conditions such as septic shock and cardiac failure. These studies contribute to a deeper understanding of its therapeutic potential and limitations (Gauthier-lafaye et al., 1976).
  • Effect on Early Postoperative Cognitive Dysfunction :

    • Dobutamine hydrochloride has been investigated for its effects on early postoperative cognitive dysfunction and plasma tumor necrosis factor-α concentration in patients undergoing hip arthroplasty. The study indicated that dobutamine hydrochloride might have a role in reversing early postoperative cognitive dysfunction (Sun et al., 2014).

Safety and Hazards

Dobutamine, a drug similar to Trimethoxy Dobutamine Hydrochloride, should be used with caution as it can cause significant increases in heart rate, blood pressure, and cardiac output .

Future Directions

While Dobutamine has been used off-label for treating hemodynamic insufficiency in newborns and children, high-quality prospective pharmacokinetic and pharmacodynamic data, especially in newborns, are urgently required prior to a large randomized study .

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)butan-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29NO3.ClH/c1-16(5-6-17-7-10-19(23-2)11-8-17)22-14-13-18-9-12-20(24-3)21(15-18)25-4;/h7-12,15-16,22H,5-6,13-14H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDHIIVUCMAZNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC1=CC=C(C=C1)OC)NCCC2=CC(=C(C=C2)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10549839
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)butan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51062-14-7
Record name Benzenepropanamine, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-α-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51062-14-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[2-(3,4-Dimethoxyphenyl)ethyl]-4-(4-methoxyphenyl)butan-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10549839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanamine, N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-α-methyl-, hydrochloride (1:1)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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